(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is an organometallic compound with the formula C₁₄H₁₉Ir. It consists of an iridium atom coordinated to a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadienyl sodium and 1,5-cyclooctadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium complex .
Industrial Production Methods
In industrial settings, the production of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form iridium(0) species.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments .
Scientific Research Applications
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) has several scientific research applications:
Mechanism of Action
The mechanism by which (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates. The iridium atom can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the activation of small molecules and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Similar in structure but with an acetylacetonate ligand instead of methylcyclopentadienyl.
(Pentamethylcyclopentadienyl)(dicarbonyl)iridium(I): Contains a pentamethylcyclopentadienyl ligand and two carbonyl groups.
(Acetylacetonato)(dicarbonyl)iridium(I): Features an acetylacetonate ligand and two carbonyl groups.
Uniqueness
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and stability. The presence of the methylcyclopentadienyl ligand provides steric hindrance and electronic effects that influence the compound’s behavior in various chemical reactions .
Properties
Molecular Formula |
C14H24Ir |
---|---|
Molecular Weight |
384.56 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane |
InChI |
InChI=1S/C8H12.C6H12.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;6H,2-5H2,1H3;/b2-1-,8-7-;; |
InChI Key |
PYEZLFCDNOVNHY-GCOBPYNFSA-N |
Isomeric SMILES |
CC1CCCC1.C1/C=C\CC/C=C\C1.[Ir] |
Canonical SMILES |
CC1CCCC1.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.